molecular formula C17H23N3O3S B2754341 1-(4-ethoxyphenyl)-N,N-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-sulfonamide CAS No. 899949-34-9

1-(4-ethoxyphenyl)-N,N-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-sulfonamide

Cat. No. B2754341
CAS RN: 899949-34-9
M. Wt: 349.45
InChI Key: WZQGLNLAQVTIDF-UHFFFAOYSA-N
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Description

Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Molecular Structure Analysis

Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms . The specific molecular structure of “1-(4-ethoxyphenyl)-N,N-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-sulfonamide” is not provided in the sources I found.


Chemical Reactions Analysis

The chemical reactions involving pyrrolopyrazine derivatives are not clearly recognized . More research is needed to understand the chemical reactions of “this compound”.

Scientific Research Applications

Antibacterial Applications

The synthesis of heterocyclic compounds containing a sulfonamido moiety aims to develop new antibacterial agents. For instance, novel heterocyclic compounds with high antibacterial activity were synthesized by reacting precursors with various active methylene compounds, leading to the production of pyran, pyridine, and pyridazine derivatives, among others. These compounds were found to possess significant antibacterial properties, highlighting the potential for sulfonamides in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013).

Enzyme Inhibition for Therapeutic Applications

Sulfonamide derivatives were synthesized to serve as inhibitors for human carbonic anhydrases and acetylcholinesterase enzymes, with low cytotoxicity. These compounds were designed to incorporate pyrazoline and sulfonamide pharmacophores, demonstrating potent activity and highlighting their potential in designing new compounds for various bioactivities. Such enzyme inhibitors offer therapeutic potential for diseases associated with enzyme dysregulation, showcasing the versatility of sulfonamide-based compounds in medicinal chemistry (Ozmen Ozgun et al., 2019).

Antimicrobial and Antitubercular Agents

Research into the antimicrobial and antitubercular properties of sulfonamide derivatives, such as benzene sulfonamide pyrazole oxadiazole derivatives, has been conducted. These compounds were synthesized, characterized, and evaluated for their antimicrobial as well as antitubercular activity, demonstrating the potential of sulfonamide derivatives in addressing microbial and tubercular infections. Molecular docking studies further elucidated the mode of inhibition, underscoring the strategic role of sulfonamide compounds in developing novel antimicrobial and antitubercular agents (Shingare et al., 2022).

Carbonic Anhydrase Inhibitory Activities

The synthesis of polymethoxylated-pyrazoline benzene sulfonamides and their investigation for cytotoxic activities on tumor and non-tumor cell lines, as well as inhibitory effects on carbonic anhydrase isoenzymes, highlight the therapeutic potential of sulfonamide derivatives. These compounds exhibited superior CA inhibitory activity compared to the reference compound acetazolamide, with potential implications for treating conditions associated with dysregulated enzyme activity (Kucukoglu et al., 2016).

Mechanism of Action

Target of Action

Compounds with the pyrrolopyrazine scaffold have been known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It’s suggested that the mechanism may involve a sulfur migration via an addition/elimination process . More research is needed to fully understand the interaction of this compound with its targets and the resulting changes.

Biochemical Pathways

Pyrrolopyrazine derivatives have shown more activity on kinase inhibition , suggesting that they may affect pathways involving kinases. Kinases play a crucial role in cellular signaling, and their inhibition can have profound effects on cell growth and proliferation.

Result of Action

Given the wide range of biological activities associated with pyrrolopyrazine derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Future Directions

The pyrrolopyrazine structure is an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

1-(4-ethoxyphenyl)-N,N-dimethyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-4-23-15-9-7-14(8-10-15)17-16-6-5-11-19(16)12-13-20(17)24(21,22)18(2)3/h5-11,17H,4,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQGLNLAQVTIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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